1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17513138
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O3 |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 3-phenylmethoxytriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
| Standard InChI Key | HFENZNCAWZPFBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CON2C(=CN=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a benzyloxy group (), while the 5-position hosts a carboxylic acid () functional group (Figure 1). This arrangement confers unique electronic and steric properties, enabling participation in hydrogen bonding, π-π stacking, and acid-base reactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1784429-48-6 |
| Molecular Formula | |
| Molecular Weight | 219.20 g/mol |
| Purity | ≥97% (HPLC) |
Synthesis and Manufacturing
One-Step Synthesis from Azide Precursors
A patented method (US6642390B2) describes the synthesis of 1,2,3-triazole carboxylic acids via a one-step reaction between an azide and a keto-ester derivative . For 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid, the protocol involves:
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Reacting 1-azido-2-methoxycyclohexane with a benzyloxy-substituted keto-ester in aqueous ethanol.
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Heating the mixture at 80°C for 16 hours under basic conditions (KCO).
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Neutralizing the aqueous phase with HCl to precipitate the product.
Table 2: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Solvent System | Aqueous ethanol (95%) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Base | KCO (3 equivalents) |
| Yield | 30–95% |
This method is scalable up to 100 g and avoids chromatographic purification, making it industrially viable .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group enhances water solubility compared to non-polar triazole derivatives, while the benzyloxy group contributes to lipophilicity. Experimental data suggest:
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Aqueous Solubility: ~5 mg/mL at pH 7.4 (inferred from structural analogs) .
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Stability: Stable under inert storage conditions (−20°C, desiccated) but prone to hydrolysis in strongly acidic or basic environments .
Applications in Medicinal Chemistry
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the benzyloxy group with alternative substituents alters physicochemical and biological profiles:
Table 4: Comparison with Triazole Derivatives
| Compound | Substituent | Key Property |
|---|---|---|
| 1-(Phenylmethoxy) | Phenyl group | Reduced solubility |
| 4-(Benzylthio) | Thioether | Enhanced lipophilicity |
| 5-Methyl-triazole | Methyl group | Increased metabolic stability |
The benzyloxy-carboxylic acid combination in 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid optimizes solubility and target engagement, making it superior for drug delivery applications .
Industrial and Research Applications
Pharmaceutical Intermediates
MolCore BioPharmatech manufactures the compound as a high-purity intermediate (>97%) for APIs targeting:
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